Cas no 123-85-3 (2-(2-Hydroxyethoxy)acetamide)
2-(2-Hydroxyethoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-(2-hydroxyethoxy)-
- 2(2-HYDROXYETHOXY)ACETAMIDE
- 2(2-HYDROXYETHOXY)ACETAMIDE,MP 91-93DEG
- (2-Hydroxy-ethoxy)-acetamid
- 2-(2-hydroxyethoxy)-acetamide
- AC1Q4ZQK
- Acetamide,2-(2-hydroxyethoxy)
- hydroxyethoxy acetamide
- O-(2-Hydroxyaethyl)glycolamid
- O-(2-Hydroxyethyl)glycolamide
- 2-(2-Hydroxyethoxy)acetamide
- NSC 409781
- (2-Hydroxyethoxy)acetamide
- 2-(2-hydroxyethoxy)-acetamid
- 2-(2-hydroxyethoxy)ethanamide
- Acetamide, 2-(2-hydroxyethoxy)-
- AKOS006273233
- 123-85-3
- SCHEMBL2490961
- EN300-7144083
- WLN: ZV1O2Q
- 2-(2-Hydroxyethoxy) acetamide
- BRN 1851957
- AI3-19747
- Z1198148880
- INNWRDCESBMSQK-UHFFFAOYSA-N
- NCIOpen2_003736
- DTXSID20153825
- O-(2-HYDROXYETHYL)-GLYCOLAMIDE
- FT-0631718
- SCHEMBL9191931
- NSC409781
- NSC-409781
-
- MDL: MFCD00047894
- Inchi: 1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
- InChI Key: INNWRDCESBMSQK-UHFFFAOYSA-N
- SMILES: O(CC(N)=O)CCO
Computed Properties
- Exact Mass: 119.05800
- Monoisotopic Mass: 119.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 73.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.7
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 72.55000
- LogP: -0.81910
2-(2-Hydroxyethoxy)acetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Hydroxyethoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H998205-5mg |
2-(2-Hydroxyethoxy)acetamide |
123-85-3 | 5mg |
$133.00 | 2023-05-18 | ||
| TRC | H998205-10mg |
2-(2-Hydroxyethoxy)acetamide |
123-85-3 | 10mg |
$219.00 | 2023-05-18 | ||
| TRC | H998205-25mg |
2-(2-Hydroxyethoxy)acetamide |
123-85-3 | 25mg |
$477.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | K73016-10g |
2(2-HYDROXYETHOXY)ACETAMIDE |
123-85-3 | 95% | 10g |
$850 | 2024-06-09 | |
| Enamine | EN300-7144083-0.05g |
2-(2-hydroxyethoxy)acetamide |
123-85-3 | 95% | 0.05g |
$232.0 | 2023-07-07 | |
| Enamine | EN300-7144083-0.1g |
2-(2-hydroxyethoxy)acetamide |
123-85-3 | 95% | 0.1g |
$347.0 | 2023-07-07 | |
| Enamine | EN300-7144083-0.25g |
2-(2-hydroxyethoxy)acetamide |
123-85-3 | 95% | 0.25g |
$494.0 | 2023-07-07 | |
| Enamine | EN300-7144083-0.5g |
2-(2-hydroxyethoxy)acetamide |
123-85-3 | 95% | 0.5g |
$780.0 | 2023-07-07 | |
| Enamine | EN300-7144083-1.0g |
2-(2-hydroxyethoxy)acetamide |
123-85-3 | 95% | 1.0g |
$999.0 | 2023-07-07 | |
| Enamine | EN300-7144083-2.5g |
2-(2-hydroxyethoxy)acetamide |
123-85-3 | 95% | 2.5g |
$1959.0 | 2023-07-07 |
2-(2-Hydroxyethoxy)acetamide Related Literature
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1. A p-tert-butylcalix[4]arene functionalised at its lower rim with ether-amide pendant arms acts as an inorganic–organic receptor: structural and photophysical properties of its lanthanide complexesFlor de Maria Ramírez,Lo?c Charbonnière,Gilles Muller,Rosario Scopelliti,Jean-Claude G. Bünzli J. Chem. Soc. Dalton Trans. 2001 3205
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2. Bu3SnH mediated oxidative radical cyclisations: synthesis of 6H-benzo[c]chromen-6-onesW. Russell Bowman,Emma Mann,Jonathan Parr J. Chem. Soc. Perkin Trans. 1 2000 2991
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Julianna A. Altmann,Nicholas C. Handy Phys. Chem. Chem. Phys. 1999 1 5529
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4. 968. The stereochemistry of acetylacetone complexes of zinc. Part I. The crystal structure of monoaquobisacetylacetonezincE. L. Lippert,Mary R. Truter J. Chem. Soc. 1960 4996
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5. Mercury(II) selenolates. Crystal structures of polymeric Hg(SeMe)2 and the tetrameric pyridinates [{HgCl(py)(SeEt)}4] and [{HgCl(py)0.5(SeBut)}4]Alan P. Arnold,Allan J. Canty,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 1982 607
Additional information on 2-(2-Hydroxyethoxy)acetamide
Recent Advances in the Study of 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3) in Chemical Biology and Pharmaceutical Research
2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and biochemical studies. This compound, characterized by its hydroxyethoxy and acetamide functional groups, has been explored for its potential as a building block in the synthesis of novel therapeutic agents and as a modulator of biological pathways. Recent studies have highlighted its role in enhancing drug solubility, improving bioavailability, and serving as a key intermediate in the production of more complex pharmaceutical compounds.
A study published in the Journal of Medicinal Chemistry (2023) investigated the use of 2-(2-Hydroxyethoxy)acetamide as a solubilizing agent in the formulation of poorly water-soluble drugs. The researchers demonstrated that incorporating this compound into drug formulations significantly improved the dissolution rates and oral bioavailability of several hydrophobic active pharmaceutical ingredients (APIs). These findings suggest that 2-(2-Hydroxyethoxy)acetamide could play a critical role in addressing one of the major challenges in drug delivery—poor solubility.
In addition to its solubilizing properties, 2-(2-Hydroxyethoxy)acetamide has been studied for its potential as a bioactive molecule. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This opens up new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects. The study also emphasized the compound's favorable safety profile, as evidenced by low cytotoxicity in in vitro assays.
Another area of interest is the use of 2-(2-Hydroxyethoxy)acetamide in the synthesis of prodrugs. Researchers have explored its utility as a linker or carrier molecule that can be cleaved enzymatically in vivo to release the active drug. A 2023 study in the European Journal of Pharmaceutical Sciences highlighted the successful application of this approach in the development of a prodrug for a widely used anticancer agent. The prodrug demonstrated enhanced tumor targeting and reduced systemic toxicity compared to the parent drug.
Despite these promising findings, challenges remain in the widespread adoption of 2-(2-Hydroxyethoxy)acetamide in pharmaceutical applications. For instance, the scalability of its synthesis and the need for further optimization of its derivatives to improve their pharmacological properties are areas that require additional research. Nevertheless, the compound's versatility and potential make it a valuable candidate for future drug development efforts.
In conclusion, recent studies underscore the growing importance of 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3) in chemical biology and pharmaceutical research. Its applications in drug solubility enhancement, bioactive molecule development, and prodrug synthesis highlight its multifaceted utility. As research continues to uncover new possibilities for this compound, it is poised to become a cornerstone in the design of next-generation therapeutics.
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